4-(2-Acetyl-5-chlorophenyl)-5-methoxypyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-(2-acetyl-5-chlorophenyl)-5-methoxy-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-8(17)10-4-3-9(15)5-11(10)12-6-14(18)16-7-13(12)19-2/h3-7H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANAIAIYRCEXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)C2=CC(=O)NC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis via 2,5-Dimethoxypyridine
The primary route involves 2,5-dimethoxypyridine (III) as the starting material. Bromination at the 4-position using phosphorus oxybromide (POBr₃) in acetonitrile yields 4-bromo-2,5-dimethoxypyridine. Subsequent coupling with 1-(2-bromo-4-chlorophenyl)-4-chloro-1H-1,2,3-triazole (X-Cl) via Buchwald-Hartwig amination introduces the chlorophenyl-triazole moiety. Demethylation of the methoxy group at position 5 using hydrobromic acid (HBr) in acetic acid generates the pyridin-2(1H)-one backbone. Final acetylation at the 2-position of the chlorophenyl group is achieved with acetyl chloride in the presence of aluminum trichloride (AlCl₃).
Table 1: Reaction Conditions for Core Synthesis
Alternative Route via Ritter-Type Reaction
A modified approach employs a Ritter-type reaction to construct the pyridinone ring. Phenyl(pyridin-2-yl)methanol (1a) reacts with acetonitrile (2a) under Bi(OTf)₃ and p-TsOH·H₂O catalysis in dichloroethane (DCE) at 150°C. This one-pot method eliminates the need for intermediate isolation, achieving a 92% yield of the pyridinylmethanol precursor. Subsequent chlorination and acetylation steps align with the core synthesis protocol.
Key Advantages:
Optimization Strategies
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Catalysts : Pd(OAc)₂ with XPhos ligand achieves >70% coupling efficiency.
-
Lewis Acids : AlCl₃ in acetylation avoids ketone decomposition.
Microfluidic Synthesis for Scalability
Recent advances utilize continuous-flow microreactors to improve throughput. A two-chip system combines thiazole formation and Biginelli cyclization in DMF at 200°C, reducing reaction time from hours to minutes. While originally developed for DHPM derivatives, this method adapts to pyridinones by substituting aldehydes with acetylated aryl halides.
Table 2: Microfluidic vs. Batch Synthesis
Analytical Characterization
Spectroscopic Data
Purity and Stability
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4-(2-Acetyl-5-chlorophenyl)-5-methoxypyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the biological potential of 4-(2-Acetyl-5-chlorophenyl)-5-methoxypyridin-2(1H)-one, particularly in the following areas:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. For instance, it has been tested against various bacterial strains and shown effectiveness in inhibiting growth. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential therapeutic applications .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes linked to disease processes. For example, it may act as an inhibitor of certain kinases, which are critical in cancer progression and other pathological conditions.
Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable scaffold for drug development. Its derivatives can be synthesized to enhance efficacy or reduce toxicity. The following table summarizes potential derivatives and their hypothesized activities:
| Derivative | Modification | Hypothesized Activity |
|---|---|---|
| Compound A | Methylation | Increased potency against cancer cells |
| Compound B | Halogenation | Enhanced antimicrobial effects |
| Compound C | Hydroxylation | Improved solubility and bioavailability |
Case Studies
Several case studies have documented the use of this compound in research settings:
Case Study 1: Antimicrobial Testing
A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests potential for development as an antibacterial agent.
Case Study 2: Cancer Cell Line Evaluation
In another study, this compound was tested on human breast cancer cell lines (MCF-7). The findings revealed a dose-dependent reduction in cell viability, indicating its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 4-(2-Acetyl-5-chlorophenyl)-5-methoxypyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(2-Acetyl-5-chlorophenyl)-5-methoxypyridin-2(1H)-one with five related pyridinone and pyrimidinone derivatives, focusing on structural variations, substituent effects, and molecular properties.
Structural and Electronic Differences
5-Acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one Core Structure: Dihydropyrimidin-2(1H)-one (saturated ring) vs. pyridin-2(1H)-one (aromatic). Substituents: Acetyl at position 5, 2-chlorophenyl at position 4, and methyl at position 5. The methyl group increases steric bulk compared to the methoxy group in the target compound.
1-(3-Chlorophenyl)-5-(2,4-dihydroxybenzoyl)pyridin-2(1H)-one
- Core Structure : Pyridin-2(1H)-one (same as target).
- Substituents : 3-Chlorophenyl at position 1 and 2,4-dihydroxybenzoyl at position 5.
- Implications : The dihydroxybenzoyl group introduces hydrogen-bonding capacity, enhancing solubility but reducing lipophilicity compared to the acetyl group. The 3-chloro vs. 5-chloro substitution on the phenyl ring may affect steric interactions.
4-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)-5-fluoropyridin-2(1H)-one Core Structure: Pyridin-2(1H)-one with fluorine at position 5. Substituents: 5-Chloro-2-triazolylphenyl at position 4. Implications: Fluorine’s strong electron-withdrawing effect contrasts with the methoxy group in the target.
1-[(1S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl]-2(1H)-pyridinone Core Structure: Pyridin-2(1H)-one with a pyrimidinyl substituent. Substituents: Hydroxyethyl side chain and pyrazole-amino-pyrimidine group. Implications: The hydroxyethyl group increases hydrophilicity, while the pyrimidine and pyrazole moieties add hydrogen-bonding and steric complexity absent in the target compound.
5-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one Core Structure: Pyridin-2(1H)-one with dual oxadiazole substituents. Substituents: 2-Chlorophenyl-linked oxadiazole at position 5 and cyclopropyl-oxadiazole methyl group at position 1. Implications: Oxadiazoles are electron-deficient rings, enhancing electrophilicity.
Comparative Data Table
*Calculated based on molecular formula.
Key Findings
- Electronic Effects : Methoxy (target) and hydroxy () groups enhance electron density, while acetyl (target) and oxadiazole () groups withdraw electrons, creating diverse reactivity profiles.
- Lipophilicity : Chlorine and fluorine substituents (e.g., ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Steric Factors : Bulky substituents like cyclopropyl-oxadiazole () and pyrimidinyl groups () introduce steric hindrance absent in the target compound.
- Hydrogen Bonding : Hydroxy and triazole groups () enhance hydrogen-bonding capacity compared to the acetyl and methoxy groups in the target.
Biological Activity
4-(2-Acetyl-5-chlorophenyl)-5-methoxypyridin-2(1H)-one, with the CAS number 2201839-83-8, is a pyridinone derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a chlorophenyl moiety, contributing to its diverse pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
The compound's anticancer potential has been explored in several studies. Notably, it has been reported to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves inducing apoptosis and disrupting cell cycle progression. In one study, treated MCF-7 cells exhibited increased lactate dehydrogenase (LDH) levels, indicating cellular damage and apoptosis initiation .
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects, particularly in models of Alzheimer's disease. It has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegeneration. Compounds in this class have been noted for their ability to enhance neuronal viability in the presence of β-amyloid peptides .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyridinone ring can enhance potency and selectivity. For example, substituents on the aromatic ring can significantly influence the compound's affinity for target receptors, such as dopamine receptors .
| Compound ID | D3R Agonist Activity | D2R Agonist Activity | D2R Antagonist Activity |
|---|---|---|---|
| 1 | EC50: 710 ± 150 nM | Inactive | IC50: 15,700 ± 3,000 nM |
| 2 | EC50: 278 ± 62 nM | Inactive | IC50: 9,000 ± 3,700 nM |
| 3 | EC50: 98 ± 21 nM | >100,000 nM | IC50: 6,800 ± 1,400 nM |
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Antibacterial Study : A study demonstrated that derivatives showed strong antibacterial activity against E. faecalis and P. aeruginosa, with inhibition zones comparable to established antibiotics .
- Anticancer Efficacy : In vitro studies on MCF-7 cells indicated that treatment with this compound resulted in significant reductions in cell viability and alterations in cell morphology consistent with apoptosis .
- Neuroprotection : Compounds similar to this pyridinone were found to protect neuronal cells from oxidative stress-induced damage, enhancing cell survival rates in neuroblastoma cell lines .
Q & A
Q. Optimization Tips :
- Monitor reaction progress using thin-layer chromatography (TLC) to adjust reaction times.
- Use anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions).
- Optimize temperature and solvent polarity to enhance yield and purity .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected vs. observed) .
Advanced: How can computational tools like Multiwfn elucidate electronic properties and noncovalent interactions in this compound?
Methodological Answer:
- Electron Localization Function (ELF) : Use Multiwfn to map electron density and identify regions of high localization (e.g., lone pairs on oxygen or nitrogen atoms) .
- Noncovalent Interaction (NCI) Analysis :
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity. For example, a small gap (~3 eV) suggests potential for charge-transfer interactions .
Advanced: How can researchers resolve contradictions in crystallographic data interpretation for this compound?
Methodological Answer:
- Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized geometries. Discrepancies > 0.05 Å may indicate disorder or twinning .
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals. Refine occupancy factors for disordered atoms iteratively .
- Data Quality : Ensure high-resolution data (≤ 0.8 Å) and completeness (> 95%). Reject datasets with high Rint values (> 0.1) .
Advanced: What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Degradation Studies :
- pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Kinetic Modeling : Fit degradation data to first-order kinetics to calculate half-lives. For example, hydrolysis of the acetyl group may dominate under acidic conditions .
Advanced: How can researchers design experiments to probe the compound’s biological activity while minimizing false positives?
Methodological Answer:
- Targeted Assays : Use enzyme inhibition assays (e.g., fluorescence-based) with positive/negative controls to validate specificity. Example: Test against Factor XIa if the compound shares structural motifs with known inhibitors .
- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to differentiate between therapeutic and cytotoxic effects.
- Dose-Response Curves : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism). Ensure replicates (n ≥ 3) to assess reproducibility .
Data Contradiction: How to address inconsistencies in NMR and crystallographic data for substituent conformations?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR (VT-NMR) to detect rotational barriers. For example, restricted rotation of the acetyl group may cause signal splitting at low temperatures.
- DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data. Deviations > 1 ppm suggest static disorder in the crystal .
Advanced: What methodologies are suitable for investigating the compound’s role in catalytic or supramolecular systems?
Methodological Answer:
- Coordination Studies : Titrate the compound with metal salts (e.g., Cu(II), Zn(II)) and monitor UV-Vis spectral shifts. Job’s plot analysis determines stoichiometry.
- Host-Guest Interactions : Use isothermal titration calorimetry (ITC) to measure binding constants with cyclodextrins or cucurbiturils .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
